2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Description
Chemical Identity and Properties 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS: 3089-17-6), also known as C.I. Pigment Red 202, is a chlorinated quinacridone derivative with the molecular formula C₂₀H₁₀Cl₂N₂O₂ and a molecular weight of 381.21 g/mol . Its crystalline structure exhibits a planar conjugated system enhanced by two chlorine substituents at the 2 and 9 positions, contributing to high thermal stability (boiling point: 629.4°C) and a density of 1.514 g/cm³ . The compound is characterized by a refractive index of 1.707 and vapor pressure of 9.37×10⁻¹⁶ mmHg at 25°C, making it suitable for high-temperature industrial applications .
Applications
Primarily utilized as a high-performance pigment, it is valued for its bright red hue and resistance to solvents, light, and heat . In organic electronics, its planar structure and electron-deficient chlorine substituents enhance electroluminescence efficiency, enabling its use in red-light-emitting organic LEDs (OLEDs) .
Properties
IUPAC Name |
2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQBGDNVOHQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029253 | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3089-17-6, 61932-63-6 | |
| Record name | Pigment Red 202 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | C.I. Pigment Red 210 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the condensation of 2,5-dichloroaniline with phthalic anhydride under acidic conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinacridone derivatives, which are valuable in the production of pigments and dyes .
Scientific Research Applications
Pigment Applications
1.1 Overview of Pigment Properties
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is primarily recognized for its vibrant red color and is classified as a high-performance pigment. It exhibits excellent lightfastness and thermal stability, making it suitable for various applications in coatings, plastics, and inks.
1.2 Industrial Uses
- Coatings : The compound is widely used in automotive and industrial coatings due to its durability and resistance to fading. Its incorporation into formulations enhances the aesthetic appeal while providing protection against environmental factors.
- Plastics : In the plastics industry, it serves as a coloring agent for products requiring high durability under UV exposure.
- Inks : Utilized in printing inks, particularly for high-quality graphic arts applications where color fidelity is paramount.
Pharmaceutical Applications
2.1 Anticancer Properties
Research has indicated that quinacridone derivatives exhibit potential anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .
Material Science Applications
3.1 Nanomaterials and Composites
The compound's unique properties have led to its exploration in nanotechnology. As a component in nanocomposites, it enhances mechanical strength and thermal stability.
3.2 Conductive Polymers
In the development of conductive polymers for electronic applications, this compound serves as a dopant that improves electrical conductivity while maintaining the polymer's structural integrity.
Safety and Environmental Considerations
While this compound is recognized for its utility across various applications, safety data indicates potential health risks such as skin irritation and respiratory issues upon exposure . Therefore, appropriate handling measures should be implemented in industrial settings.
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pigments | Coatings, Plastics, Inks | High durability and colorfastness |
| Pharmaceuticals | Anticancer research | Induces apoptosis in cancer cells |
| Material Science | Nanocomposites and conductive polymers | Enhanced mechanical properties |
Mechanism of Action
The mechanism by which 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. This property is being explored for its potential use in cancer therapy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinacridone Derivatives
Structural and Functional Insights
Electroluminescence Performance
The 2,9-dichloro derivative demonstrates superior red emission (λₑₘ ~630 nm) compared to the 2,9-dimethoxy analog (λₑₘ ~580 nm), attributed to chlorine’s electron-withdrawing effect, which narrows the bandgap and stabilizes excitons . In contrast, DMQA’s methyl groups reduce steric hindrance, favoring green emission via altered π-π stacking .
Crystallographic and Electronic Properties
X-ray diffraction studies reveal that chlorine substituents at the 2,9 positions induce a monoclinic crystal phase (space group P2₁/c), enhancing intermolecular charge transfer and photostability . In contrast, the 3,10-dichloro derivative adopts a triclinic lattice (P-1), resulting in lower solubility and altered optoelectronic behavior .
Biological Activity
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS No. 3089-17-6), commonly known as a quinacridone derivative, is a synthetic organic compound primarily used as a pigment in various applications. Its chemical structure includes two chlorine atoms and a complex aromatic system that contributes to its biological activity and potential toxicity. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and interactions with biological systems.
- Molecular Formula : CHClNO
- Molar Mass : 381.2 g/mol
- Structure : The compound exhibits inversion symmetry and forms a two-dimensional hydrogen-bond network due to bifurcated N-H···O interactions .
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its toxicological effects and potential applications.
Toxicological Studies
- Acute Toxicity : The compound has been classified as causing skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2) . Inhalation exposure may lead to respiratory tract irritation (STOT SE 3) .
- Genotoxicity : Limited studies indicate that quinacridone derivatives may exhibit genotoxic properties under certain conditions. However, specific data on this compound's genotoxicity are scarce.
- Ecotoxicity : According to safety assessments, this substance is not classified as hazardous to the aquatic environment . However, its persistence and potential bioaccumulation remain areas of concern.
Case Studies and Research Findings
Several studies have explored the implications of using this compound in various contexts:
- Nanopigments : A literature review highlighted the limited data on the toxicity of organic nanopigments like this compound. It emphasized the need for further research into their interactions with biological systems and potential health risks associated with inhalation exposure .
- Regulatory Perspectives : The FDA has included this compound in its inventory of food contact substances but emphasizes the need for thorough evaluations regarding its safety in consumer products .
Table of Biological Activity Data
Q & A
Q. How do structural modifications (e.g., replacing Cl with methyl groups) alter electronic and optical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
